1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea
Description
Properties
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-pyrimidin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-14(20-13-16-7-3-8-17-13)18-9-4-10-23-15-19-11-5-1-2-6-12(11)22-15/h1-3,5-8H,4,9-10H2,(H2,16,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDNVCXSXVEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCNC(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzo[d]oxazole moiety and a pyrimidine derivative, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular structure of 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea can be described as follows:
- Benzo[d]oxazole Moiety : This aromatic structure contributes to the compound's potential for biological activity, particularly in interactions with biological targets.
- Thioether Linkage : The sulfur atom in the thioether linkage may enhance the compound's reactivity and influence its biological interactions.
- Pyrimidine Derivative : Pyrimidines are often associated with various pharmacological effects, including anticancer and antimicrobial activities.
Biological Activities
Research indicates that compounds similar to 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The presence of both the benzo[d]oxazole and pyrimidine structures is believed to contribute to this activity by interfering with cellular signaling pathways involved in tumor growth.
- Antimicrobial Properties : Compounds containing similar structural motifs have shown effectiveness against Gram-positive bacteria, indicating potential use as antibacterial agents.
- Enzyme Inhibition : Interaction studies suggest that the compound may inhibit specific enzymes involved in critical biological processes, potentially affecting cell signaling and proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms of action and potential therapeutic applications:
- Antiproliferative Activity : In vitro tests against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) have shown promising results, with IC50 values indicating significant inhibition of cell growth at low concentrations .
- Mechanism of Action : Research indicates that the compound may modulate pathways such as PI3K and mTORC1, which are critical for cancer cell survival and proliferation . This suggests a dual role where it may act as both an anticancer agent and a modulator of metabolic pathways.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpyrimidin-2-yl)urea | Lacks thio group | Anticancer activity |
| 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole | Antimicrobial properties |
| 1-{5-[2-(Thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]urea | Thiazole instead of oxazole | Anticancer properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are best understood through comparative analysis with urea-based inhibitors reported in recent literature. Below is a detailed comparison with key analogs synthesized and evaluated by Liu et al. ():
Key Observations :
Heterocyclic Core Differences: The target compound features a benzo[d]oxazole core, whereas analogs 14u–15b use a benzo[d][1,2,3]thiadiazole group. The pyrimidin-2-yl urea in the target compound may offer improved π-π stacking interactions compared to phenyl or fluorophenyl groups in 14u/14v .
Linker and Substituent Impact: The thioether-propyl linker in the target compound contrasts with the carbonyl-phenylethyl (14u) or fluorophenyl-propyl (14v) linkers. Thioethers generally confer higher metabolic stability than ethers or esters, which could extend half-life in vivo .
However, analogs 14u–15b were synthesized via urea coupling reactions with moderate yields (37–45%), suggesting similar challenges in optimizing steric hindrance during the final coupling step .
Research Findings and Functional Comparison
- PRMT3 Inhibition : Analogs with benzo[d][1,2,3]thiadiazole cores (e.g., 14u) showed IC₅₀ values in the low micromolar range against PRMT3, attributed to their ability to occupy the allosteric pocket. The target compound’s oxazole core may reduce potency due to weaker electron-deficient character .
Q & A
Q. What are the recommended synthetic routes for 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]oxazole-thioether intermediate. A validated approach includes:
- Step 1 : Coupling 3-mercaptopropyl benzo[d]oxazole with pyrimidin-2-yl isocyanate under anhydrous conditions (e.g., in dichloromethane or DMF) .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity. For larger scales, flash chromatography or preparative HPLC is recommended .
- Optimization : Solvent selection (e.g., DMF for better solubility) and temperature control (0–25°C) minimize side reactions. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be observed?
- 1H/13C NMR : Look for urea NH protons (~10–12 ppm) and pyrimidine aromatic protons (8.5–9.0 ppm). The benzo[d]oxazole protons appear as a multiplet at 7.2–8.0 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray crystallography (if applicable): Resolve the urea linkage geometry and intermolecular hydrogen bonding patterns .
Q. What initial biological activities have been reported for structurally related urea derivatives?
- Antitubercular activity : Analogous compounds with benzo[d]oxazol-2-ylthio groups showed MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis H37Rv .
- Enzyme inhibition : Pyrimidinyl ureas often target kinases or acetylcholinesterase, with IC50 values in the nM–µM range .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to understand the compound's mechanism of action?
- Docking workflow :
- Prepare the compound’s 3D structure (e.g., using Open Babel).
- Select a target (e.g., M. tuberculosis enoyl-ACP reductase for antitubercular activity).
- Use AutoDock Vina to simulate binding, focusing on hydrogen bonds between the urea moiety and catalytic residues (e.g., Tyr158, Lys165) .
- Validation : Compare docking scores (∆G) with known inhibitors and correlate with experimental IC50 values .
Q. What strategies are effective in optimizing the compound's pharmacokinetic properties while maintaining activity?
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Troubleshooting checklist :
- Assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤1%) .
- Cell lines : Verify genetic stability (e.g., avoid mycoplasma contamination).
- Structural analogs : Compare with compounds like 1-(4-cyanophenyl)-3-(pyrimidin-2-yl)urea to identify SAR trends .
Q. What are the challenges in scaling up the synthesis, and how can they be addressed?
Q. How does the benzo[d]oxazol-2-ylthio group influence the compound's reactivity and interactions?
Q. What analytical methods ensure compound stability and purity under various conditions?
-
Stability testing :
Condition Method Acceptance Criteria Thermal (40°C/75% RH, 4 weeks) HPLC Purity ≥95% Photolytic (ICH Q1B) UV-Vis No new peaks -
Degradation pathways : Hydrolysis of the urea moiety under acidic conditions (pH <3) .
Q. How do structural modifications at the pyrimidin-2-yl or propylthio positions affect target selectivity?
-
Case study :
Modification Target Affinity (IC50) Selectivity Ratio (Target/Off-target) Pyrimidin-2-yl (parent) 50 nM (Kinase A) 10:1 (Kinase A vs. Kinase B) 4-Methylpyrimidin-2-yl 30 nM (Kinase A) 50:1 (Kinase A vs. Kinase B)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
